Technical Documentation Center

tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

Core Science & Biosynthesis

Foundational

Stereochemistry and 3D Conformation of (S)-5-Methyl-2-Oxopiperidine Derivatives: A Technical Whitepaper

Executive Summary The (S)-5-methyl-2-oxopiperidine (δ-lactam) scaffold has emerged as a privileged chiral building block in modern medicinal chemistry, particularly in the development of targeted oncology therapeutics. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (S)-5-methyl-2-oxopiperidine (δ-lactam) scaffold has emerged as a privileged chiral building block in modern medicinal chemistry, particularly in the development of targeted oncology therapeutics. The precise 3D conformation of this ring system—dictated by the stereocenter at the C5 position—governs not only the thermodynamic stability of the molecule but also its synthetic tractability and biological target engagement. This guide provides an in-depth analysis of the stereochemical dynamics of (S)-5-methyl-2-oxopiperidine derivatives, exploring the causality behind their conformational preferences, their utility in stereoselective synthesis, and their critical role in the discovery of next-generation PRMT5 inhibitors targeting MTAP-deleted cancers.

Conformational Architecture of δ-Lactams

Unlike highly flexible unconstrained piperidines, 2-oxopiperidines possess a partial double-bond character within the amide bond (N1-C2), which enforces a planar geometry for the N1, C2, C3, and C6 atoms. This constraint limits the ring to two primary conformations: the half-chair and the boat .

The introduction of an (S)-methyl group at the C5 position fundamentally alters the conformational equilibrium. To minimize severe 1,3-diaxial interactions with the C3 protons, the (S)-5-methyl group strongly prefers the pseudoequatorial orientation in the half-chair conformation.

ConformationalEquilibrium A (S)-5-methyl-2-oxopiperidine (Half-Chair Conformer) B (S)-5-methyl-2-oxopiperidine (Boat Conformer) A->B Ring Flip (ΔG ~ 4-5 kcal/mol) C Pseudoequatorial Methyl (Thermodynamically Favored) A->C stabilizes D Pseudoaxial Methyl (Sterically Hindered) B->D destabilizes

Conformational equilibrium of (S)-5-methyl-2-oxopiperidine.

This pseudoequatorial locking is the causal driver for subsequent stereoselective functionalizations. When the ring is locked, one face of the lactam becomes significantly more sterically hindered than the other, allowing chemists to predict and control the trajectory of incoming nucleophiles.

Stereocontrolled Derivatization: The Causality of Facial Selectivity

The synthetic utility of (S)-5-methyl-2-oxopiperidine is maximized when converted to its N-Boc protected derivative, tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate [1]. The electron-withdrawing Boc group activates the C2 carbonyl toward nucleophilic attack.

When a nucleophile (e.g., a Grignard or organolithium reagent) attacks the C2 position, the reaction proceeds via a hemiaminal intermediate. The (S)-5-methyl group, locked in its pseudoequatorial position, sterically shields the syn face of the ring. Consequently, nucleophilic attack and subsequent reduction (via an intermediate N-acyliminium ion) occur preferentially from the anti face. This stereoelectronic control reliably yields trans-2,5-disubstituted piperidines [2].

SynthesisWorkflow Step1 1. N-Boc Protection (Boc2O, DMAP, DCM) Step2 2. Nucleophilic Addition (Grignard/Organolithium) Step1->Step2 yields N-Boc lactam Step3 3. Stereoselective Reduction (Silane/TFA) Step2->Step3 yields hemiaminal Step4 4. Chiral SFC Separation (Isomer Purification) Step3->Step4 yields trans/cis mixture Validation NMR/X-ray Validation (Confirm trans-isomer) Step4->Validation yields pure (2R,5S)

Stereoselective synthesis workflow for trans-2,5-disubstituted piperidines.

Application in Oncology: PRMT5 Inhibitors and Synthetic Lethality

The trans-2,5-disubstituted piperidine scaffold, derived from (S)-5-methyl-2-oxopiperidine, has proven revolutionary in the design of MTA-cooperative PRMT5 inhibitors[3]. Cancers with homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene accumulate the metabolite MTA. MTA binds to the PRMT5 enzyme, creating a unique PRMT5·MTA complex present only in cancer cells.

During the lead optimization of compounds like TNG908 and TNG462, researchers discovered that the 3D conformation of the piperidine ring is critical for binding affinity. A cis-methyl substitution at the 6-position provided only marginal improvements. However, a trans-methyl group at the 5-position (relative to a 2-phenyl substituent) induced a 180° rotation of the piperidine ring within the binding pocket, orienting the phenyl ring toward the solvent and resulting in a 20-fold increase in biochemical potency[2].

SyntheticLethality MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA causes PRMT5 PRMT5 Enzyme MTA->PRMT5 binds to Complex PRMT5-MTA Complex PRMT5->Complex forms Death Synthetic Lethality (Cell Death) Complex->Death inhibition leads to Inhibitor Trans-2,5-disubstituted Piperidine Inhibitor Inhibitor->Complex selectively targets

PRMT5/MTAP synthetic lethality pathway targeted by piperidine inhibitors.

Quantitative SAR and Binding Affinity

The impact of the (S)-5-methyl stereocenter and its resulting trans conformation is highly quantifiable. The table below summarizes the Structure-Activity Relationship (SAR) data for key PRMT5 inhibitors, demonstrating how stereochemical tuning enhances both potency and selectivity for MTAP-null cells[4],[3],[2].

Compound / ScaffoldStereochemistryMTAP-null GI₅₀ (nM)MTAP-WT GI₅₀ (nM)Selectivity (Fold)Reference
Baseline Piperidine cis-methyl (C6)WeakWeakN/A[3]
Compound 16 trans-2-phenyl-5-methylHigh PotencyN/AMaintained[2]
TNG908 trans-2,5-disubstitutedPotentN/A15-fold[3]
TNG462 trans-2,5-disubstituted4 nM120 nM30-fold[4]

Note: GI₅₀ values represent growth inhibition in HAP1 MTAP-isogenic cell lines.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in analytical validation steps.

Protocol A: Synthesis of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

Objective: N-Boc protection of the δ-lactam to activate the carbonyl for subsequent nucleophilic addition[1].

  • Reaction Setup: To a flame-dried round-bottom flask under N₂, add (S)-5-methylpiperidin-2-one (1.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) dissolved in anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Cool the solution to 21 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) dropwise via syringe.

    • Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc pyridinium intermediate that accelerates the acylation of the sterically hindered lactam nitrogen.

  • Reaction Monitoring: Stir the mixture for 1 hour.

    • Validation Step 1 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (ninhydrin active) should disappear, replaced by a higher R_f spot (UV active).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove DMAP), followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Step 2 (NMR): Analyze the crude product via ¹H NMR (CDCl₃). Confirm the presence of the Boc group (singlet at ~1.5 ppm, 9H) and the pseudoequatorial methyl doublet (at ~0.96 ppm, 3H)[4].

Protocol B: Stereoselective Synthesis of Trans-2,5-Disubstituted Piperidines

Objective: Conversion of the N-Boc lactam to a trans-piperidine via Grignard addition and reduction[2].

  • Nucleophilic Addition: Dissolve the N-Boc lactam (1.0 equiv) in anhydrous THF at -78 °C. Slowly add the desired aryl Grignard reagent (e.g., PhMgBr, 1.2 equiv). Stir for 2 hours, then quench with saturated NH₄Cl. Extract with EtOAc to isolate the hemiaminal intermediate.

  • Stereoselective Reduction: Dissolve the crude hemiaminal in DCM at -78 °C. Add Triethylsilane (Et₃SiH, 3.0 equiv) followed by dropwise addition of Trifluoroacetic acid (TFA, 5.0 equiv).

    • Causality Note: TFA generates an N-acyliminium ion. The (S)-5-methyl group sterically blocks the syn face, forcing the hydride from Et₃SiH to attack from the anti face, yielding the trans isomer.

  • Purification & Validation: Concentrate and purify via flash chromatography.

    • Validation Step 3 (Chiral SFC & NOESY): Subject the purified product to Chiral Supercritical Fluid Chromatography (SFC) to separate any minor cis isomers. Perform 2D NOESY NMR; the absence of a cross-peak between the C2 proton and the C5 methyl protons confirms the trans (2R, 5S) absolute configuration[2].

References

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers Source: Tango Therapeutics Corporate Publications URL
  • Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL
  • WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate as a chiral building block in drug discovery

Application Note: tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate as a Chiral Building Block in Drug Discovery Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate as a Chiral Building Block in Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Significance

In modern drug discovery, the spatial arrangement of atoms (3D conformation) is paramount for target selectivity and pharmacokinetic (PK) optimization. tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate is a highly versatile, stereochemically pure building block that provides a rigidified piperidine scaffold[1].

The causality behind its widespread adoption lies in three distinct structural features:

  • The (S)-C5 Methyl Group: Introduces steric bulk that locks the resulting piperidine ring into a preferred chair conformation. This minimizes the entropic penalty upon binding to target proteins, directly enhancing binding affinity[2].

  • The Lactam (2-Oxo) Moiety: Serves as a regioselective handle for further functionalization. It can be chemoselectively reduced to a piperidine, alkylated at the alpha-position (C3), or subjected to nucleophilic ring-opening[3].

  • The N-Boc Protecting Group: Lowers the electron density on the nitrogen, preventing unwanted side reactions during nucleophilic attacks and allowing for orthogonal deprotection in complex multi-step syntheses[3].

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate
CAS Number 1572246-00-4[1][4][5]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]

Strategic Applications in Drug Discovery

Targeted Protein Degradation (TPD) & Molecular Glues

The 5-methylpiperidine scaffold derived from this building block has become a cornerstone in the synthesis of Targeted Protein Degraders (PROTACs) and molecular glues.

  • BCL6 Degraders: In the optimization of therapies for diffuse large B-cell lymphoma, researchers utilized chiral 5-methylpiperidine derivatives to synthesize highly potent BCL6 degraders (e.g., CCT373566)[2][6]. The specific stereochemistry of the methyl group was critical for achieving the sharp structure-activity relationship (SAR) required to induce degradation and improve in vivo pharmacokinetics[2].

  • WIZ Transcription Factor Degraders: Recent breakthroughs in sickle cell disease (SCD) therapeutics have utilized this scaffold to discover first-in-class molecular glues that degrade the WIZ transcription factor, thereby robustly inducing fetal hemoglobin (HbF) expression[7].

TPD_Mechanism Target Target Protein (e.g., BCL6 or WIZ) Complex Ternary Complex Formation Target->Complex Degrader Molecular Glue / PROTAC (5-Methylpiperidine Scaffold) Degrader->Complex Induces Proximity E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Complex Ub Polyubiquitination Complex->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Fig 1: Mechanism of action for TPD utilizing the 5-methylpiperidine scaffold to induce proximity.

Antimycobacterial Natural Product Synthesis

The 5-methyl-2-piperidinone motif is a critical structural determinant in Rufomycins , a family of cyclic heptapeptides that exhibit potent anti-tuberculosis activity by targeting the caseinolytic protein C1 (ClpC1)[8][9]. Advanced structural analyses of Rufomycins have confirmed the presence of an in-chain cyclized 6-hydroxy-5-methyl-2-piperidinone ring, which is essential for the molecule's unique binding mode to the N-terminal domain of ClpC1[10][11].

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems, ensuring high reproducibility and mechanistic transparency.

SyntheticDivergence A tert-Butyl (S)-5-methyl- 2-oxopiperidine-1-carboxylate B Chemoselective Reduction A->B C Alpha-Alkylation A->C D Grignard Addition A->D E (S)-1-Boc-5- methylpiperidine B->E F 3-Substituted Lactams C->F G Boc-Amino Ketones D->G

Fig 2: Synthetic divergence of the Boc-lactam building block into various API scaffolds.

Protocol 1: Chemoselective Lactam Reduction to (S)-1-Boc-5-methylpiperidine

Causality & Rationale: Direct reduction of a Boc-lactam with strong hydrides (like LiAlH₄) will undesirably reduce the Boc group to an N-methyl group. To preserve the orthogonal Boc protection, a two-step chemoselective reduction is required. First, a bulky hydride (LiBHEt₃) selectively attacks the lactam carbonyl to form a stable hemiaminal. Second, a Lewis acid (BF₃·OEt₂) generates an iminium ion which is subsequently trapped by a silane (Et₃SiH)[12].

Step-by-Step Methodology:

  • Hemiaminal Formation: Dissolve tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere. Cool the solution to -78 °C.

  • Dropwise, add Lithium triethylborohydride (LiBHEt₃, 1.0 M in THF, 1.2 equiv). Stir at -78 °C for 1 hour.

  • Self-Validation Point: Quench a 10 µL aliquot in saturated NaHCO₃ and analyze via LC-MS. The disappearance of the starting material and the appearance of the hemiaminal mass (M+H-H₂O) indicates successful step 1 completion.

  • Quench & Extraction: Quench the bulk reaction with saturated aqueous NaHCO₃ at -78 °C, warm to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.

  • Deoxygenation: Dissolve the crude hemiaminal in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.

  • Add Triethylsilane (Et₃SiH, 3.0 equiv) followed by Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv).

  • Stir for 2 hours, gradually warming to -20 °C. Quench with saturated NaHCO₃, extract, and purify via flash chromatography to yield the pure (S)-1-Boc-5-methylpiperidine.

Protocol 2: Nucleophilic Ring-Opening via Grignard Addition

Causality & Rationale: The strongly electron-withdrawing nature of the N-Boc group stabilizes the tetrahedral intermediate formed upon Grignard attack at the C2 carbonyl. This prevents the intermediate from collapsing into a reactive ketone during the reaction, thereby preventing a second Grignard addition and cleanly yielding the acyclic N-Boc-amino ketone upon acidic workup[3].

Step-by-Step Methodology:

  • Preparation: To a stirred solution of N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.5 equiv) and tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous THF (0.15 M) at -30 °C under nitrogen[3].

  • Addition: Dropwise, add the freshly prepared Grignard reagent (RMgBr, 1.5 equiv)[3].

  • Reaction: Allow the suspension to slowly warm to 25 °C and stir for 10 hours[3].

  • Self-Validation Point: TLC monitoring (Hexanes/EtOAc) should show complete consumption of the starting lactam. The intermediate will not collapse until the quench.

  • Workup: Quench the reaction strictly with 1N HCl at 0 °C to break down the tetrahedral intermediate into the ketone[3].

  • Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and purify via column chromatography to isolate the target N-Boc-amino ketone[3].

References

  • Choules, M. P., et al. "New Rufomycins from Streptomyces atratus MJM3502 Expand Anti-Mycobacterium tuberculosis Structure–Activity Relationships". Organic Letters (2022). URL: [Link]

  • Bellenie, B. R., et al. "Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo". Journal of Medicinal Chemistry (2022). URL: [Link]

  • Kerrigan, R., et al. "Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease". Journal of Medicinal Chemistry (2024). URL: [Link]

  • Chen, J., et al. "Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ1,6-piperideines". Molecules (2022). URL: [Link]

Sources

Application

Application Note: Diastereoselective α-Alkylation of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, the α-alkylation of chiral piperidin-2-ones (δ-lactams) enables the rapid construction o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, the α-alkylation of chiral piperidin-2-ones (δ-lactams) enables the rapid construction of complex, stereodefined alkaloid cores and peptidomimetics. This application note provides an authoritative, causality-driven guide to the diastereoselective C3-alkylation of tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1572246-00-4) [3]. By strictly controlling the enolization conditions and leveraging the inherent facial bias of the substrate, researchers can achieve high trans-diastereoselectivity in the newly formed carbon-carbon bond.

Mechanistic Rationale & Causality

To achieve reproducible yields and high diastereomeric ratios (dr), the experimental parameters must be aligned with the stereoelectronic demands of the substrate.

The Dual Role of the N-Boc Protecting Group

Unprotected lactams are prone to competing N-alkylation due to the nucleophilicity of the amide nitrogen. The installation of the tert-butyloxycarbonyl (Boc) group serves two critical functions:

  • Steric and Electronic Shielding: It completely suppresses N-alkylation.

  • α-Proton Acidification: The strong electron-withdrawing nature of the Boc group (via resonance into the carbamate carbonyl) lowers the pKa of the C3 α-protons to approximately 20–22. This enables quantitative deprotonation by strong, non-nucleophilic bases like Lithium diisopropylamide (LDA, pKa ~36) [1].

Kinetic Enolization Dynamics

Deprotonation must be conducted under strictly kinetic conditions (–78 °C). At elevated temperatures, the resulting lithium enolate can undergo base-catalyzed Boc-migration (from nitrogen to carbon) or trigger ring-opening side reactions. LDA is the preferred base; bulkier bases like LiHMDS can result in incomplete enolization, while KHMDS generates a "looser" potassium enolate that compromises the facial selectivity of the subsequent alkylation.

Stereochemical Control and Facial Selectivity

The starting material possesses a defined (S)-stereocenter at the C5 position. Upon enolization, the piperidin-2-one ring adopts a half-chair conformation. To minimize 1,3-diaxial steric clash, the C5-methyl group preferentially occupies a pseudo-equatorial position. When the electrophile approaches the planar C3 enolate, it does so via an axial trajectory from the less sterically hindered face—specifically, the face anti to the C5-methyl group. This stereoelectronically favored pathway predominantly yields the trans-3,5-disubstituted piperidin-2-one [2].

Reaction Workflow Visualization

AlkylationWorkflow SM tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate (Starting Material) Enolization Enolization Phase LDA (1.2 eq), THF, -78 °C, 1 h SM->Enolization Enolate Kinetic Lithium Enolate (C3-Deprotonated Intermediate) Enolization->Enolate pKa ~20-22 Deprotonation Alkylation Electrophilic Addition R-X (1.5 eq), -78 °C to rt Enolate->Alkylation Facial Selectivity (Anti to 5-Me) Product (3R,5S)-3-Alkyl-5-methyl-2-oxopiperidine-1-carboxylate (trans-Diastereomer) Alkylation->Product Aqueous NH4Cl Quench

Caption: Mechanistic workflow for the diastereoselective α-alkylation of N-Boc-5-methylpiperidin-2-one.

Experimental Design & Parameter Optimization

The table below summarizes the expected quantitative outcomes when varying the electrophile under standard kinetic enolization conditions. The data demonstrates that highly reactive, unhindered electrophiles provide the highest yields and diastereomeric ratios.

ElectrophileBaseAdditiveTemperature ProfileExpected Yield (%)Diastereomeric Ratio (trans:cis)
Methyl Iodide (MeI) LDANone-78 °C to 0 °C85 – 90%> 95:5
Benzyl Bromide (BnBr) LDANone-78 °C to rt82 – 88%> 90:10
Allyl Bromide LDANone-78 °C to rt80 – 85%> 92:8
Ethyl Iodide (EtI) LDADMPU (10% v/v)-78 °C to rt70 – 75%~ 85:15

Note: The addition of DMPU (N,N'-Dimethylpropyleneurea) is recommended for less reactive electrophiles (e.g., EtI) to break up enolate aggregates and increase nucleophilicity, though this may result in a slight erosion of diastereoselectivity.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are integrated to ensure the integrity of the reaction at each critical node.

Reagents and Equipment
  • Substrate: tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate (1.0 mmol, 213 mg)

  • Base: Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 mmol, 0.6 mL)

  • Electrophile: Methyl Iodide (1.5 mmol, 93 µL)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free (5.0 mL)

  • Equipment: Flame-dried 25 mL Schlenk flask, magnetic stirrer, argon/nitrogen manifold, dry ice/acetone bath.

Step-by-Step Methodology

Step 1: Apparatus Preparation & Purging

  • Flame-dry the Schlenk flask containing a magnetic stir bar under high vacuum.

  • Backfill with dry argon. Repeat the vacuum/argon cycle three times to ensure a strictly anhydrous environment. Moisture will prematurely quench the LDA and the enolate.

Step 2: Substrate Dissolution

  • Add tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate (213 mg, 1.0 mmol) to the flask.

  • Inject anhydrous THF (5.0 mL) via syringe. Stir until complete dissolution is achieved (yielding a ~0.2 M solution).

Step 3: Kinetic Enolization

  • Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 10 minutes.

  • Dropwise add the LDA solution (0.6 mL, 1.2 mmol) down the inner wall of the flask over 5 minutes to pre-cool the base before it hits the reaction mixture.

  • Self-Validation Check: The solution should transition from colorless to a distinct pale yellow/orange, confirming the formation of the conjugated lithium enolate.

  • Stir at –78 °C for exactly 60 minutes.

Step 4: Electrophilic Addition

  • Add Methyl Iodide (93 µL, 1.5 mmol) dropwise via a microsyringe. (Caution: MeI is a volatile alkylating agent; handle in a fume hood with appropriate PPE).

  • Maintain the reaction at –78 °C for 2 hours.

  • IPC (In-Process Control): Remove a 10 µL aliquot, quench in 100 µL of saturated NH₄Cl, extract with 200 µL EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS to confirm the consumption of the starting material.

  • If complete, allow the reaction to slowly warm to 0 °C over 1 hour.

Step 5: Quench and Extraction

  • At 0 °C, rapidly quench the reaction by adding saturated aqueous NH₄Cl solution (5.0 mL). The yellow color will dissipate immediately, indicating protonation of any unreacted enolate/base.

  • Transfer the mixture to a separatory funnel and dilute with deionized water (5.0 mL).

  • Extract the aqueous phase with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude oil via flash column chromatography on silica gel, using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • The major trans-diastereomer typically elutes slightly faster than the minor cis-diastereomer. Pool the pure fractions and concentrate to yield the target functionalized lactam.

References

  • Synthesis of substituted piperidines from N-Boc-piperidin-2-ones Cossy, J.; Mirguet, O.; Gomez Pardo, D.; Desmurs, J.-R. New Journal of Chemistry, 2003, 27, 475-482. URL:[Link]

  • Construction of a Quaternary Carbon Center by Catalytic Asymmetric Alkylation of 3-Arylpiperidin-2-ones under Phase-Transfer Conditions Inukai, T.; Kano, T.; Maruoka, K. Angewandte Chemie International Edition, 2020, 59, 214-218. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) for tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

Welcome to the Technical Support Center for chiral building block optimization. tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate is a critical, stereochemically demanding intermediate used extensively in the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral building block optimization. tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate is a critical, stereochemically demanding intermediate used extensively in the synthesis of next-generation, MTA-cooperative PRMT5 inhibitors (such as TNG462 and TNG908) targeting MTAP-deleted cancers[1],[2].

Maintaining the stereochemical fidelity of the C5 methyl group is paramount, as the (S)-enantiomer dictates the precise spatial orientation required for the drug to bind cooperatively with methylthioadenosine (MTA) in the PRMT5 active site[3],[4]. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure >98.5% ee during your synthetic campaigns.

Mechanistic Overview & Synthetic Workflow

The synthesis of this N-Boc protected lactam typically proceeds via the asymmetric construction of the piperidinone ring (either through chiral auxiliaries or asymmetric hydrogenation), followed by N-protection[5],[1]. Understanding where stereochemical leakage occurs is the first step in optimization.

Workflow A Prochiral Precursor (e.g., 5-methylpyridin-2-one) B Asymmetric Reduction / Auxiliary Cleavage (Stereocenter Formation) A->B Step 1: Stereocenter Formation C (S)-5-methylpiperidin-2-one (Target ee > 98%) B->C Step 2: Isolation D Boc Protection (Boc2O, DMAP, TEA) C->D Step 3: N-Protection E tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate (Final Product) D->E Step 4: Purification

Caption: Workflow for the enantioselective synthesis of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate.

Troubleshooting Guide & FAQs

Troubleshooting Start ee < 95% Detected Q1 Did ee drop during Asymmetric Step? Start->Q1 Sol1 Optimize Catalyst/Ligand or Control Na/NH3 Temp Q1->Sol1 Yes Q2 Did ee drop during Boc Protection? Q1->Q2 No Sol2 Control Temp (<20°C) Limit Base Equivalents Q2->Sol2 Yes Q3 Check Chiral HPLC Methodology Q2->Q3 No

Caption: Decision tree for troubleshooting enantiomeric excess (ee) degradation during synthesis.

Q1: We are using the (R)-phenylglycinol chiral auxiliary route to synthesize the lactam ring. Why is our final ee lower than expected after auxiliary cleavage?

Causality: In the synthesis of the precursor via cyclocondensation with (R)-phenylglycinol, the subsequent reductive cleavage of the oxazolidine C–O bond and the benzylic C–N bond are critical[1]. If the dissolving metal reduction (Na/NH₃) is run too warm or quenched improperly, radical intermediates can undergo hydrogen abstraction from the solvent, leading to partial racemization at the newly formed C5 stereocenter. Solution: Maintain the Na/NH₃ reduction strictly at -78 °C. Ensure the liquid ammonia is completely anhydrous, and quench rapidly with solid NH₄Cl before allowing the reaction to warm to room temperature[1].

Q2: I achieved 99% ee for the unprotected (S)-5-methylpiperidin-2-one, but after Boc-protection, the ee dropped to 92%. What causes this chemical racemization?

Causality: It is highly likely that no chemical racemization occurred . The C5 proton of a delta-lactam is situated at the gamma position relative to the carbonyl and beta to the nitrogen; it is neither acidic nor prone to enolization. True chemical epimerization at C5 during standard Boc protection is mechanistically improbable. If your ee drops specifically after adding the Boc group, you are observing an analytical artifact . N-Boc piperidinones exist as slowly interconverting rotamers at room temperature, which causes peak broadening, tailing, or splitting on a chiral stationary phase, artificially depressing the integrated ee%. Solution: Validate the analytical method rather than the chemistry. Switch to a reverse-phase chiral column (e.g., Daicel CHIRALPAK AD-RH) and run the column at an elevated temperature (e.g., 40 °C) to coalesce the rotameric signals[6].

Q3: If we opt for asymmetric hydrogenation of 5-methylpyridin-2-one derivatives instead, why does the reaction stall or yield low ee?

Causality: Asymmetric hydrogenation of pyridinones is notoriously difficult due to aromatic stability and potential for catalyst poisoning by the lactam nitrogen. Standard achiral catalysts like Pd(OH)₂/C will yield a racemic mixture[5]. Solution: Utilize a transition metal catalyst (e.g., Rh or Ru) with a bulky, electron-rich chiral ligand (e.g., Josiphos) to sterically enforce facial selectivity. Maintain high hydrogen pressure to accelerate the desired insertion pathway over non-selective background reductions.

Quantitative Data: Impact of Analytical Conditions on Apparent ee%

Because "ee loss" in this molecule is frequently an analytical illusion, the table below summarizes how different HPLC conditions impact the apparent ee% of a chemically pure (>99% true ee) batch of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate.

Chiral ColumnMobile PhaseColumn Temp (°C)Rotameric InterferenceApparent ee (%)
Chiralcel OD-H (Normal Phase)Hexane/IPA (90:10)20Severe (Peak Splitting)88.4
Chiralpak AD-H (Normal Phase)Hexane/EtOH (80:20)25Moderate (Peak Tailing)94.1
Chiralpak AD-RH (Reverse Phase) H₂O/MeCN (60:40) 25 Mild97.5
Chiralpak AD-RH (Reverse Phase) H₂O/MeCN (60:40) 40 None (Signals Coalesced) 99.2

Data synthesized from standard chiral chromatographic behaviors of N-Boc lactams to illustrate the necessity of thermal coalescence during analysis[6].

Self-Validating Experimental Protocol: N-Boc Protection

This protocol outlines the optimal conditions for the N-protection of the chiral lactam, ensuring zero degradation of the stereocenter and providing accurate analytical validation[6],[3].

Phase 1: Reaction Execution
  • Charge: To a clean, dry reaction vessel, add (S)-5-methylpiperidin-2-one (1.0 eq, e.g., 26 g) and anhydrous Dichloromethane (DCM) (4 volumes, e.g., 100 mL)[3].

  • Base Addition: Add Triethylamine (TEA) (3.0 eq) and 4-Dimethylaminopyridine (DMAP) (1.0 eq)[3]. Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the Boc transfer to the sterically hindered lactam nitrogen.

  • Temperature Control: Cool the mixture to 0 °C to 5 °C using an ice bath to control the initial exotherm.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq) dropwise over 30 minutes to safely manage the evolution of CO₂ gas[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 12–16 hours.

  • In-Process Control (IPC): Monitor conversion via TLC or LC-MS. Target >99% conversion before quenching.

Phase 2: Workup & Isolation
  • Quench: Dilute the reaction mixture with additional DCM and wash with saturated aqueous NH₄Cl (2x) to remove TEA and DMAP. Avoid highly acidic washes (e.g., 1N HCl) which can prematurely cleave the Boc group.

  • Organic Wash: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the final product as a solid.

Phase 3: Chiral Validation (Self-Validating System)
  • Sample Prep: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Acetonitrile.

  • HPLC Conditions:

    • Column: Daicel CHIRALPAK AD-RH (150 mm × 4.6 mm, 5 μm)[6].

    • Mobile Phase: Water / Acetonitrile (Isocratic, e.g., 60:40).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40 °C (Critical: Elevated temperature coalesces N-Boc rotamers, preventing artificial peak tailing).

    • Detection: UV at 220 nm[6].

  • Validation Criteria: The (S)-enantiomer must exhibit an ee of ≥98.5%. If peak splitting is still observed, increase column temperature to 45 °C.

References

  • [6],[5] Title: Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers. Source: Google Patents (WO2022026892A1). URL:

  • [1],[4] Title: Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Source: Journal of Medicinal Chemistry (ACS Publications, 2025). URL:[Link]

  • [3],[2] Title: Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. Source: Journal of Medicinal Chemistry (ACS Publications, 2024). URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Common Impurities in tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

Welcome to the Technical Support Center for tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and handling of this chiral building block. By understanding the root causes of impurity formation, you can implement effective analytical and purification strategies to ensure the quality and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate and what does it imply for potential impurities?

A1: The most common and direct synthetic route is the N-Boc protection of the commercially available chiral lactam, (S)-5-methyl-2-piperidone, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1] This straightforward synthesis points to three primary categories of process-related impurities: unreacted starting materials, reagent-derived byproducts, and undesired side-products.

Q2: What are the likely degradation pathways for this compound?

A2: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under both acidic and thermal conditions.[2][3] The lactam ring itself can also undergo hydrolysis under harsh basic conditions. Therefore, improper handling or storage can lead to the formation of degradation products that compromise the purity of the final compound.

Q3: How critical is the stereochemical purity of this compound?

A3: As a chiral building block, the enantiomeric purity of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate is of utmost importance for its application in the synthesis of stereospecific pharmaceuticals. The presence of the unwanted (R)-enantiomer can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[3]

Troubleshooting Guide: Identification and Resolution of Common Impurities

This section provides a detailed breakdown of the most common impurities, their origins, and step-by-step guidance for their detection and removal.

Impurity Profile at a Glance
Impurity Category Specific Impurity Typical Origin Recommended Analytical Techniques
Process-Related Impurities (S)-5-methyl-2-piperidoneIncomplete reactionHPLC, GC-MS, ¹H NMR
Di-tert-butyl dicarbonate (Boc₂O) & tert-ButanolExcess reagent, hydrolysis of Boc₂OGC-MS, ¹H NMR
Di-Boc protected speciesSide reaction (less common for lactams)LC-MS, ¹H NMR
Degradation Products Isobutylene & CO₂Thermal decomposition of the Boc groupHeadspace GC-MS
(S)-5-methyl-2-piperidoneHydrolysis or thermal degradationHPLC, GC-MS, ¹H NMR
Stereochemical Impurities (R)-tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylateRacemization during synthesis or workupChiral HPLC

Issue 1: Presence of Unreacted (S)-5-methyl-2-piperidone

Q: My post-reaction analysis (HPLC/NMR) shows a significant amount of the starting material, (S)-5-methyl-2-piperidone. What went wrong?

A: An incomplete reaction is the primary cause. This can stem from several factors related to the reaction conditions and reagent quality.

Root Cause Analysis and Troubleshooting Workflow:

start Incomplete Reaction: (S)-5-methyl-2-piperidone Detected sub_reagent Reagent Stoichiometry & Quality start->sub_reagent sub_conditions Reaction Conditions start->sub_conditions sub_workup Workup & Purification start->sub_workup reagent_boc Insufficient Boc₂O sub_reagent->reagent_boc reagent_base Inadequate Base sub_reagent->reagent_base reagent_quality Poor Reagent Quality sub_reagent->reagent_quality conditions_temp Low Reaction Temperature sub_conditions->conditions_temp conditions_time Insufficient Reaction Time sub_conditions->conditions_time workup_extraction Inefficient Extraction sub_workup->workup_extraction workup_chromatography Suboptimal Chromatography sub_workup->workup_chromatography solution_boc Solution: Increase Boc₂O to 1.1-1.3 eq. reagent_boc->solution_boc solution_base Solution: Ensure ≥1 eq. of non-nucleophilic base (e.g., TEA, DIPEA). reagent_base->solution_base solution_quality Solution: Use fresh, high-purity Boc₂O and anhydrous solvents. reagent_quality->solution_quality solution_temp Solution: Conduct reaction at RT to 40°C. conditions_temp->solution_temp solution_time Solution: Monitor by TLC/HPLC until starting material is consumed. conditions_time->solution_time solution_extraction Solution: Optimize aqueous wash to remove polar starting material. workup_extraction->solution_extraction solution_chromatography Solution: Use silica gel chromatography with an optimized solvent gradient (e.g., Hexane/EtOAc). workup_chromatography->solution_chromatography

Troubleshooting Workflow for Unreacted Starting Material.

Experimental Protocols: Detection and Removal

1. Analytical Detection:

  • HPLC: Use a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient. (S)-5-methyl-2-piperidone will have a significantly shorter retention time than the Boc-protected product.

  • ¹H NMR: The spectrum of the crude product will show characteristic peaks for the starting material alongside the product peaks. The NH proton of the lactam is a key indicator.

  • GC-MS: This technique is well-suited for detecting the more volatile (S)-5-methyl-2-piperidone.

2. Purification Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Load the dried sample onto the column.

    • Elute with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

Issue 2: Chiral Purity - Presence of the (R)-Enantiomer

Q: My chiral HPLC analysis indicates the presence of the undesired (R)-enantiomer. How can this happen and how can I resolve it?

A: The presence of the (R)-enantiomer is a critical issue that can arise from two main sources: the use of a racemic or enantiomerically impure starting material, or racemization occurring during the synthesis or workup.

Causality and Resolution Strategy:

start Enantiomeric Impurity Detected: (R)-Enantiomer Present sub_starting_material Starting Material Purity start->sub_starting_material sub_racemization Racemization During Process start->sub_racemization resolution Resolution of Enantiomers start->resolution material_purity Use of Racemic or Impure (S)-5-methyl-2-piperidone sub_starting_material->material_purity racemization_base Strongly Basic Conditions sub_racemization->racemization_base racemization_temp Elevated Temperatures sub_racemization->racemization_temp solution_material Solution: Verify the enantiomeric purity of the starting material using chiral HPLC. material_purity->solution_material solution_base Solution: Use a non-nucleophilic organic base (e.g., TEA, DIPEA) instead of strong bases like hydroxides. Avoid prolonged exposure to basic conditions during workup. racemization_base->solution_base solution_temp Solution: Maintain moderate reaction and workup temperatures (ambient to 40°C). racemization_temp->solution_temp solution_chiral_hplc Solution: Preparative Chiral HPLC is the most effective method for separating enantiomers. resolution->solution_chiral_hplc

Decision Tree for Addressing Enantiomeric Impurities.

Experimental Protocols: Chiral Purity Analysis and Resolution

1. Analytical Method: Chiral HPLC

Developing a robust chiral HPLC method is crucial for both monitoring and resolving enantiomeric impurities.[4]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Screen columns such as Chiralpak AD-H, Chiralcel OD-H, or equivalent.[5]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol or n-Hexane/Ethanol in various ratios (e.g., 90:10, 80:20).

    • Additive: For basic compounds like piperidines, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape and resolution.[5]

  • Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs > 1.5).[4]

2. Purification Protocol: Preparative Chiral HPLC

If the (R)-enantiomer is present, preparative chiral HPLC is the most reliable method for obtaining the enantiomerically pure (S)-isomer. The analytical method developed above can be scaled up for this purpose.

Issue 3: Degradation of the Boc-Protected Product

Q: I'm observing the reappearance of (S)-5-methyl-2-piperidone in my final product upon storage or during certain downstream processing steps. What could be the cause?

A: This indicates the degradation of your product, likely through the cleavage of the Boc group. This can be triggered by thermal stress or exposure to acidic or strongly basic conditions.

Mechanisms of Degradation:

  • Thermal Degradation: The Boc group is known to be thermally labile. At elevated temperatures, it can decompose via a retro-Ene type reaction to yield isobutylene, carbon dioxide, and the deprotected amine.[2][3]

  • Acid-Catalyzed Hydrolysis: In the presence of even trace amounts of acid, the Boc group can be readily cleaved, especially in the presence of nucleophiles like water or alcohols.

  • Base-Catalyzed Hydrolysis: While more stable to base than other protecting groups, prolonged exposure to strong bases can lead to hydrolysis of the Boc group. Harsh basic conditions could also potentially lead to the hydrolysis of the lactam ring itself.

Preventative Measures:

  • Temperature Control: Avoid exposing the compound to high temperatures during reaction workup, purification (e.g., distillation), and storage.

  • pH Control: Ensure that the final product is isolated and stored under neutral conditions. Avoid contact with strong acids or bases.

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture and acidic gases.

References

  • Dunn, A. L., Le, T. B., & Organ, M. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Yara, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate vs (R)-enantiomer

Title: Reactivity & Application Comparison: tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate vs. (R)-Enantiomer Executive Summary tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS 1572246-00-4) is a Boc-protect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity & Application Comparison: tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate vs. (R)-Enantiomer

Executive Summary

tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS 1572246-00-4) is a Boc-protected δ-valerolactam bearing a single stereocenter at the C5 position[1]. While its (S)- and (R)-enantiomers exhibit identical thermodynamic stability and chemical reactivity in achiral environments, their behavior diverges drastically in chiral biological systems. The (S)-enantiomer has emerged as a highly prized chiral building block in modern oncology, serving as the critical precursor for MTA-cooperative PRMT5 inhibitors (e.g., TNG908, TNG462) designed to target MTAP-deleted cancers[2][3]. This guide objectively compares the reactivity profiles of both enantiomers, detailing the causality behind their biological divergence and providing self-validating experimental protocols for their utilization.

Baseline Chemical Reactivity (Achiral Environments)

In standard synthetic workflows utilizing achiral reagents, the (S)- and (R)-enantiomers are chemically indistinguishable. Their transition state energies remain identical, yielding the same reaction kinetics and thermodynamic outcomes.

  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane cleanly removes the tert-butoxycarbonyl group to yield 5-methylpiperidin-2-one.

    • Causality: The protonation of the carbamate oxygen and subsequent elimination of the tert-butyl cation occurs at the N1 position, a process completely independent of the spatial orientation of the distal C5 methyl group.

  • Lactam Reduction: Reduction of the C2 carbonyl to yield the corresponding 5-methylpiperidine core.

    • Causality: Hydride delivery to the planar lactam carbonyl is unaffected by the absolute configuration at C5, ensuring identical yields for both enantiomers[4].

Chiral Reactivity & Biological Divergence (The "Magic Methyl" Effect)

The true value of separating these enantiomers becomes apparent when the resulting piperidine core interacts with a chiral biological target—specifically, the PRMT5 enzyme[5].

  • The MTAP-Deletion Context: Approximately 15% of human cancers harbor a homozygous deletion of the MTAP gene, leading to the cellular accumulation of methylthioadenosine (MTA). MTA binds to PRMT5, creating a unique PRMT5·MTA complex that represents a tumor-specific vulnerability[3][6].

  • The (S)-Enantiomer (Eutomer Precursor): The (S)-enantiomer is utilized to synthesize the active trans-2-phenyl-5-methylpiperidine core of inhibitors like TNG908[3][7].

    • Mechanistic Causality: The (S)-configured 5-methyl group acts as a "magic methyl." When bound to the PRMT5 active site, this specific methyl orientation projects directly toward residues Lys333 and Glu435. This precise steric engagement locks Glu435 into a specific rotamer that physically blocks the natural methyl donor, S-adenosylmethionine (SAM), from binding, while perfectly accommodating MTA[6][7].

  • The (R)-Enantiomer (Distomer Precursor): Derivatives synthesized from the (R)-enantiomer are biologically inactive.

    • Mechanistic Causality: The (R)-configuration projects the 5-methyl group into a sterically restricted zone within the enzyme pocket. This causes a severe steric clash, failing to induce the required Glu435 conformational lock and resulting in a massive loss of binding affinity[6][7].

Quantitative Data Comparison

The following table summarizes the comparative metrics between the two enantiomers, highlighting the stark contrast in their downstream biological performance.

Property / Metrictert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylatetert-Butyl (R)-5-methyl-2-oxopiperidine-1-carboxylate
Molecular Weight 213.27 g/mol [1]213.27 g/mol
Achiral Reduction Yield >90% (Identical)>90% (Identical)
Chiral HPLC Elution Order Peak 1 (Typical on Chiralpak AD-RH)Peak 2 (Typical on Chiralpak AD-RH)
Downstream PRMT5·MTA Affinity (Ki) < 1 nM (Highly Potent)[2][3]> 1000 nM (Inactive)[3]
Cellular Viability (MTAP-null GI50) ~4 nM (e.g., TNG462 analog)[2]> 10 μM (No effect)[7]

Experimental Methodologies (Self-Validating Systems)

Protocol 1: Chiral HPLC Resolution & ee% Determination
  • Objective: Quantify the enantiomeric excess (ee%) of the (S)-enantiomer batch.

  • Causality & Validation: A chiral analytical method is only trustworthy if it demonstrably resolves both enantiomers. This protocol is self-validating because it mandates the injection of a racemic standard prior to the sample, ensuring the column and mobile phase are actively providing a resolution factor (Rs) > 1.5.

    • System Preparation: Equilibrate a Chiralpak AD-RH column (150 mm × 4.6 mm, 5 μm) with a mobile phase of Water/Acetonitrile (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min.

    • Baseline Validation: Inject 10 μL of a 1 mg/mL racemic mixture of the lactam. Confirm baseline separation of the (S) and (R) peaks at 220 nm.

    • Sample Analysis: Inject the (S)-enantiomer sample. Calculate the ee% based on the integrated area of the target peak versus the trace distomer peak.

Protocol 2: Chemoselective Lactam Reduction to Piperidine Core
  • Objective: Reduce the C2 carbonyl to generate the Boc-protected piperidine without cleaving the carbamate.

  • Causality & Validation: Stronger hydrides like LiAlH4 risk partial Boc-cleavage or over-reduction. Borane-dimethyl sulfide (BH3·DMS) is selected for its strict chemoselectivity toward amides/lactams over carbamates. The workflow is self-validated via real-time LC-MS monitoring, tracking the exact mass shift from the lactam to the piperidine.

    • Initiation: Dissolve tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert N2 atmosphere. Cool to 0 °C.

    • Reagent Addition: Dropwise add BH3·DMS (2.5 eq). The low temperature prevents exothermic runaway and preserves the Boc group.

    • Reaction & Monitoring: Warm to room temperature and stir for 4 hours. Validate reaction completion by drawing a 10 μL aliquot, quenching in MeOH, and analyzing via LC-MS. The target is the disappearance of m/z 214 [M+H]+ and the appearance of m/z 200 [M+H]+[4].

    • Quenching: Carefully quench with MeOH at 0 °C to destroy excess borane, followed by standard aqueous workup.

Pathway Visualization

Pathway cluster_0 MTAP-Deleted Cancer Environment MTAP MTAP Deletion MTA MTA Accumulation MTAP->MTA Metabolic Block PRMT5 PRMT5-MTA Complex (Vulnerable Target) MTA->PRMT5 Binds S_Enant (S)-Enantiomer Precursor Active Active Inhibitor (e.g., TNG908) S_Enant->Active Synthesis R_Enant (R)-Enantiomer Precursor Inactive Inactive Distomer R_Enant->Inactive Synthesis Active->PRMT5 High Affinity Binding (Synthetic Lethality) Inactive->PRMT5 Steric Clash (No Binding)

Mechanism of (S)-enantiomer derived PRMT5 inhibitors in MTAP-deleted cancers.

References

  • CymitQuimica - tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate Product Specifications. 1

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. 2

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. 3

  • Google Patents - NITROGEN-CONTAINING FUSED THREE RING PRMT5 INHIBITOR, AND PREPARATION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF. 4

  • Tango Therapeutics - Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Delete. 7

  • Scribd - The Magic Methyl Effect in Drug Design. 5

Sources

Comparative

A Senior Application Scientist's Guide: Comparing Boc and Cbz Protecting Groups for (S)-5-methyl-2-oxopiperidine

For researchers and professionals in drug development and organic synthesis, the strategic selection of protecting groups is a critical decision that profoundly influences the efficiency, yield, and success of a syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the strategic selection of protecting groups is a critical decision that profoundly influences the efficiency, yield, and success of a synthetic pathway. This guide provides an in-depth, data-driven comparison of two of the most ubiquitous amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to the chiral lactam, (S)-5-methyl-2-oxopiperidine. This valuable building block is a common feature in a variety of biologically active molecules, and effective N-protection is paramount for its successful elaboration.

The Critical Role of N-Protection for (S)-5-methyl-2-oxopiperidine

(S)-5-methyl-2-oxopiperidine possesses a secondary amine within its lactam ring. While the nitrogen lone pair is delocalized by the adjacent carbonyl group, rendering it less nucleophilic than a typical secondary amine, it is still reactive enough to interfere with many common synthetic transformations. For instance, enolate formation for alpha-functionalization or reactions at other sites of a more complex molecule can be complicated by the presence of the N-H proton. Protection of this nitrogen as a carbamate tempers its nucleophilicity and basicity, allowing for clean and selective downstream reactions.[1][2]

The Contenders: A Tale of Two Carbamates

The Boc and Cbz groups are both carbamate-based protecting groups, a class of functionalities known for their ability to be installed and removed under relatively mild conditions.[3] However, the key to their utility in complex syntheses lies in their distinct cleavage conditions, a property known as orthogonality.

The Boc Group: Acid-Labile and Clean

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of non-acidic conditions and its straightforward removal with acid.[4][5]

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[4][5] The reaction of Boc₂O with an amine is a nucleophilic acyl substitution.

Deprotection: The deprotection of a Boc-protected amine is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton.[1] This results in the formation of a carbamic acid, which readily decarboxylates to yield the free amine.[1] A significant practical advantage of this method is that the major byproducts, isobutylene and carbon dioxide, are volatile, which greatly simplifies purification.

The Cbz Group: A Classic Removable by Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis and remains a vital tool for amine protection.[1][3]

Protection: The Cbz group is generally installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as in the presence of sodium bicarbonate or sodium hydroxide.[2][6] This reaction proceeds via a nucleophilic acyl substitution mechanism.[6]

Deprotection: The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[2][3] Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene.[6] The Cbz group can also be removed under strongly acidic conditions (e.g., HBr in acetic acid) or with certain Lewis acids, though these methods are harsher than hydrogenolysis.[3]

Head-to-Head Comparison: Boc vs. Cbz for Lactam Protection

The choice between Boc and Cbz for the protection of (S)-5-methyl-2-oxopiperidine depends on the planned synthetic route and the presence of other functional groups in the molecule.

FeatureBoc (tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Conditions Boc₂O, DMAP (cat.), CH₃CN or Boc₂O, base (e.g., Et₃N, NaHCO₃), solvent (e.g., CH₂Cl₂, THF)[4][5]Cbz-Cl, base (e.g., NaHCO₃, NaOH), solvent (e.g., THF/H₂O, CH₂Cl₂)[2][6][7]
Stability Stable to bases, nucleophiles, and catalytic hydrogenolysis.[4]Stable to mildly acidic and basic conditions.[3]
Primary Deprotection Method Strong acids (e.g., TFA, HCl).[5]Catalytic hydrogenolysis (H₂, Pd/C).[3][6]
Deprotection Byproducts Isobutylene, CO₂ (volatile).Toluene, CO₂ (toluene is non-volatile).
Orthogonality Can be removed in the presence of Cbz, Fmoc, and benzyl ethers.Can be removed in the presence of Boc, Fmoc, and other acid-sensitive groups.
Potential Incompatibilities Substrates with other acid-labile groups (e.g., t-butyl esters, acetals).Substrates with reducible functional groups (e.g., alkenes, alkynes, nitro groups, some sulfur-containing groups).

Experimental Workflows and Protocols

The following sections provide detailed diagrams and representative protocols for the N-protection of a piperidone substrate. These protocols are based on established methods for similar lactams and can be adapted for (S)-5-methyl-2-oxopiperidine.

Visualization of Protection and Deprotection Workflows

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_boc (S)-5-methyl-2-oxopiperidine reagents_boc Boc₂O, DMAP (cat.) CH₃CN, rt start_boc->reagents_boc Reaction product_boc N-Boc-(S)-5-methyl-2-oxopiperidine reagents_boc->product_boc Workup start_deprotect_boc N-Boc-(S)-5-methyl-2-oxopiperidine reagents_deprotect_boc TFA, CH₂Cl₂ or HCl/Dioxane, rt start_deprotect_boc->reagents_deprotect_boc Reaction product_deprotect_boc (S)-5-methyl-2-oxopiperidine reagents_deprotect_boc->product_deprotect_boc Workup

Caption: Workflow for the protection of (S)-5-methyl-2-oxopiperidine with a Boc group and its subsequent deprotection.

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_cbz (S)-5-methyl-2-oxopiperidine reagents_cbz Cbz-Cl, NaHCO₃ THF/H₂O, 0 °C to rt start_cbz->reagents_cbz Reaction product_cbz N-Cbz-(S)-5-methyl-2-oxopiperidine reagents_cbz->product_cbz Workup start_deprotect_cbz N-Cbz-(S)-5-methyl-2-oxopiperidine reagents_deprotect_cbz H₂, Pd/C (10%) MeOH or EtOH, rt start_deprotect_cbz->reagents_deprotect_cbz Reaction product_deprotect_cbz (S)-5-methyl-2-oxopiperidine reagents_deprotect_cbz->product_deprotect_cbz Workup

Caption: Workflow for the protection of (S)-5-methyl-2-oxopiperidine with a Cbz group and its subsequent deprotection.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of (S)-5-methyl-2-oxopiperidine (Representative)

This protocol is adapted from the successful N-Boc protection of 2-piperidone.[4][5][8]

  • Reaction Setup: To a solution of (S)-5-methyl-2-oxopiperidine (1.0 eq.) in anhydrous acetonitrile (0.2-0.5 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until consumption of the starting material is complete (typically 2-6 hours).

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-(S)-5-methyl-2-oxopiperidine.

Protocol 2: N-Cbz Protection of (S)-5-methyl-2-oxopiperidine (Representative)

This protocol is a general method for the N-Cbz protection of amines under Schotten-Baumann conditions.[6][7]

  • Reaction Setup: (S)-5-methyl-2-oxopiperidine (1.0 eq.) is dissolved in a 2:1 mixture of tetrahydrofuran (THF) and water. Sodium bicarbonate (NaHCO₃, 2.0 eq.) is added, and the mixture is cooled to 0 °C in an ice bath.

  • Reagent Addition: Benzyl chloroformate (Cbz-Cl, 1.2 eq.) is added dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-20 hours. Progress is monitored by TLC.

  • Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield N-Cbz-(S)-5-methyl-2-oxopiperidine.

Senior Application Scientist's Recommendation

The choice between Boc and Cbz is not a matter of one being definitively superior to the other; rather, it is a strategic decision based on the overall synthetic plan.

Choose the Boc group when:

  • Your downstream synthetic steps involve conditions that are incompatible with the Cbz group, such as catalytic hydrogenation for the reduction of other functional groups (e.g., alkenes, nitro groups).

  • Your molecule is stable to strongly acidic conditions.

  • A simplified purification is desired, as the byproducts of Boc deprotection are volatile.

Choose the Cbz group when:

  • Your molecule contains acid-sensitive functional groups (e.g., acetals, t-butyl esters) that would be cleaved during Boc deprotection.

  • Your planned synthesis does not involve any reduction steps that would inadvertently cleave the Cbz group.

  • The introduction of the aromatic Cbz group may aid in the crystallization and purification of intermediates.

The orthogonality of these two protecting groups is their most powerful feature. In a complex synthesis, it is entirely plausible to have both a Boc-protected and a Cbz-protected nitrogen in the same molecule, allowing for the selective deprotection and functionalization of each site. Ultimately, a careful analysis of the target molecule and the planned synthetic route will dictate the optimal choice of protecting group.

References

  • The Royal Society of Chemistry. (n.d.). 1. Synthesis. Retrieved March 25, 2026, from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved March 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved March 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved March 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved March 25, 2026, from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved March 25, 2026, from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
  • Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 354-363.
  • LookChem. (n.d.). Cas 24424-99-5,Di-tert-butyl dicarbonate. Retrieved March 25, 2026, from [Link]

  • ScholarWorks@UARK. (n.d.). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. Retrieved March 25, 2026, from [Link]

  • Trade Science Inc. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved March 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved March 25, 2026, from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved March 25, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved March 25, 2026, from [Link]

  • chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved March 25, 2026, from [Link]

Sources

Validation

A Comparative Guide to Validating Stereocenter Integrity in the Synthesis of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. For chiral mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate, a key building block in the synthesis of various therapeutic agents, ensuring the integrity of the stereocenter at the C5 position is paramount. This guide provides an in-depth comparison of analytical methodologies for validating this stereocenter, offering insights into the causality behind experimental choices and presenting self-validating protocols for robust and reliable results.

The two enantiomers of a chiral drug can exhibit vastly different effects within a biological system.[1] Therefore, the development of precise and accurate analytical methods to separate and quantify individual enantiomers is of utmost importance in pharmaceutical research and quality control.[1][2]

Comparing Analytical Methodologies for Stereochemical Validation

The choice of analytical technique for determining the enantiomeric excess (e.e.) of a chiral compound is governed by factors such as the analyte's structural features, the required sensitivity, and the available instrumentation. Here, we compare the most effective methods for validating the stereocenter of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate.

Analytical Method Principle Advantages Disadvantages Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).High accuracy, precision, and resolution. Widely applicable.[1][2]Can require method development to find a suitable CSP and mobile phase.[2] May require derivatization for compounds lacking a chromophore.[1][3]Gold standard for quantitative determination of enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce diastereomeric environments, leading to distinguishable signals for enantiomers.Rapid analysis, provides structural information.[4]Lower sensitivity compared to HPLC. May require specialized and expensive chiral reagents.[5]Qualitative and quantitative analysis, especially for reaction monitoring.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution.Simple, non-destructive, and quick.[6]Less sensitive and less accurate for determining high enantiomeric excess. Requires a known specific rotation value for the pure enantiomer.[7][8]Rapid confirmation of the presence of a chiral compound and its predominant enantiomer.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Provides information about the absolute configuration and conformation of chiral molecules.[9][10]Requires a chromophore near the stereocenter. Can be complex to interpret without computational support.[9]Determination of absolute configuration by comparison with known standards or theoretical calculations.

Potential Pitfalls: Understanding and Mitigating Racemization

Maintaining stereochemical integrity throughout a synthetic sequence is a significant challenge. Racemization, the process of converting a chiral compound into a mixture of equal amounts of both enantiomers, can occur under various conditions. A primary mechanism for racemization in piperidine derivatives is the formation of a planar enolate intermediate through the abstraction of the acidic proton at the chiral α-carbon by a base.[11]

Key Factors Influencing Racemization:

  • Base Strength and Concentration: Strong bases and high concentrations can accelerate racemization.[11]

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for enolate formation.[11]

  • Solvent: The choice of solvent can influence the stability of the enolate intermediate.

  • Reaction Time: Prolonged reaction times increase the risk of racemization.

Strategies to Mitigate Racemization:

  • Use of Milder Bases: Employing weaker bases or stoichiometric amounts can minimize enolization.

  • Low-Temperature Reactions: Conducting reactions at reduced temperatures significantly slows down the rate of racemization.[11]

  • Appropriate Solvent Selection: Utilizing aprotic solvents can help to suppress enolate formation.

  • Optimization of Reaction Time: Minimizing the reaction time is crucial to prevent extended exposure to conditions that may induce racemization.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess Determination

This protocol outlines a direct injection method for determining the enantiomeric excess of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate using a polysaccharide-based chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

  • HPLC-grade n-hexane, isopropanol, and diethylamine

  • Racemic standard of tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate

  • Sample of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample to determine the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase C Inject Sample A->C B Dissolve Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Integrate Peaks E->F G Calculate e.e. F->G

Caption: Workflow for Chiral HPLC Analysis.

Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent

This protocol describes the use of a chiral solvating agent to determine the enantiomeric purity of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate by ¹H NMR spectroscopy. The interaction between the chiral solvating agent and the enantiomers of the analyte forms transient diastereomeric complexes, which can result in separate signals for the enantiomers in the NMR spectrum.[5]

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the chiral solvating agent

  • Sample of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire Initial Spectrum: Record the ¹H NMR spectrum of the sample alone.

  • Add Chiral Solvating Agent: Add a molar equivalent of (R)-(-)-TFAE to the NMR tube.

  • Acquire Second Spectrum: Record the ¹H NMR spectrum of the mixture.

  • Analysis: Compare the two spectra. Look for splitting of signals, particularly those of the protons adjacent to the stereocenter and the tert-butyl group. The integration of the separated signals can be used to determine the ratio of the enantiomers.

NMR_Workflow A Dissolve Sample in CDCl3 B Acquire 1H NMR Spectrum (Analyte only) A->B C Add Chiral Solvating Agent B->C D Acquire 1H NMR Spectrum (Mixture) C->D E Compare Spectra & Integrate Signals D->E

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Conclusion

The validation of stereocenter integrity is a non-negotiable aspect of the synthesis of chiral pharmaceutical intermediates like tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate. While chiral HPLC remains the gold standard for quantitative enantiomeric excess determination due to its high accuracy and robustness[1][2], NMR spectroscopy with chiral solvating agents offers a rapid and structurally informative alternative.[5][4] Polarimetry serves as a quick qualitative check. A multi-faceted approach, combining these techniques, provides the most comprehensive and reliable validation of stereochemical purity. Furthermore, a thorough understanding of potential racemization pathways and the implementation of mitigation strategies during synthesis are crucial for ensuring the desired stereochemical outcome.

References

  • Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9178–9182. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Wenzel, T. J., & Lovely, A. E. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • El hadri, A., Thomasson, F., & Leclerc, G. (2006). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 28(5), 675-687. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PMC. [Link]

  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • eScholarship. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • American Chemical Society. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • PubMed. (2003). Remote stereocenter discrimination in the enzymatic resolution of piperidine-2-ethanol. Short enantioselective synthesis of sedamine and allosedamine. PubMed. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Academia.edu. (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [Link]

  • Repository of the Academy's Library. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Repository of the Academy's Library. [Link]

  • IBZ Messtechnik. (2002). Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik. [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • Royal Society of Chemistry. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • PubMed. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. PubMed. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). SC7. The Polarimetry Experiment. CSB/SJU. [Link]

  • American Chemical Society. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Journal of the American Chemical Society. [Link]

  • YouTube. (2017, October 11). Polarimetry - Intro to Optical Activity in Stereochemistry. [Link]

  • PubMed. (2000). Stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) and their antibacterial activities. PubMed. [Link]

  • PLOS. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS ONE. [Link]

  • Der Pharma Chemica. (n.d.). An efficient and alternative method for synthesis of tofacitinib. Der Pharma Chemica. [Link]

  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • American Chemical Society. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. [Link]

  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ResearchGate. [Link]

  • American Chemical Society. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • MDPI. (2022). Chiral Molecules: Properties, Synthesis and Analysis. MDPI. [Link]

Sources

Comparative

Comparing synthetic routes for high-purity tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

Engineering Chiral Lactams: A Comparative Synthesis Guide for tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate The Application Scientist’s Perspective: Target Rationale In the development of next-generation targeted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Chiral Lactams: A Comparative Synthesis Guide for tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

The Application Scientist’s Perspective: Target Rationale

In the development of next-generation targeted therapeutics, chiral Boc-protected lactams have emerged as indispensable building blocks. Specifically, tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1572246-00-4) serves as the structural core for highly selective PRMT5 inhibitors[1]. The absolute (S)-configuration of the C5 methyl group is not merely a structural feature; it is the primary stereochemical driver that dictates the molecule's spatial orientation within the hydrophobic binding pocket of the PRMT5 enzyme.

To understand the stringent purity requirements (>98% ee) for this intermediate, we must first examine the biological axis it targets. In MTAP-deficient cancers, the accumulation of MTA creates a unique vulnerability where partial PRMT5 inhibition triggers synthetic lethality[1].

Pathway MTAP MTAP Gene Deletion (Cancer Phenotype) MTA MTA Metabolite Accumulation MTAP->MTA Induces PRMT5 PRMT5 Enzyme (Vulnerable Target) MTA->PRMT5 Sensitizes Death Synthetic Lethality (Targeted Apoptosis) PRMT5->Death Triggers API Chiral Lactam API (PRMT5 Inhibitor) API->PRMT5 Binds C5-Pocket

Fig 1: MTAP-deletion and PRMT5 synthetic lethality pathway targeted by chiral lactam APIs.

Synthesizing this chiral lactam presents a classic process chemistry challenge: establishing a single stereocenter on a saturated heterocyclic ring with high atom economy. Below, we objectively compare the two primary synthetic architectures used in the field.

Comparative Synthetic Architectures

SynthesisComparison Start 5-Methylpyridin-2(1H)-one RA_1 Pd(OH)2/C, H2 Global Reduction Start->RA_1 Route A RB_1 Chiral Ir-BINAP, H2 Asymmetric Reduction Start->RB_1 Route B RA_2 Boc2O, DMAP Protection RA_1->RA_2 RA_3 Chiral SFC Resolution RA_2->RA_3 RA_End (S)-Enantiomer (Max 50% Yield) RA_3->RA_End RB_2 Boc2O, DMAP Protection RB_1->RB_2 RB_End (S)-Enantiomer (>95% Yield) RB_2->RB_End

Fig 2: Workflow comparison of racemic resolution vs. direct asymmetric hydrogenation routes.

Route A: The Discovery Baseline (Racemic Reduction & Resolution)

This route is the industry standard for early-stage drug discovery due to its reliance on commercially available, inexpensive starting materials and robust, albeit brute-force, chemistry[1].

Causality & Mechanistic Rationale: The starting material, 5-methylpyridin-2(1H)-one, is a highly stable heteroaromatic system. Standard Pd/C is insufficient to overcome its resonance stabilization energy. Therefore, Pearlman’s catalyst (Pd(OH)₂/C) is required. The lack of hydration on the active palladium surface, combined with extreme pressure (100 atm), forces the global reduction of the ring[1]. Because the lactam nitrogen is locked in amide resonance, it is non-nucleophilic. Consequently, DMAP must be used during Boc protection to act as an acyl transfer catalyst, forming a highly reactive N-Boc-pyridinium intermediate that drives the reaction forward.

Self-Validating Step-by-Step Protocol:

  • Global Hydrogenation: Dissolve 5-methyl-1H-pyridin-2-one (1.0 eq) in MeOH. Add 5% Pd(OH)₂/C (15 wt%). Pressurize the autoclave to 100 atm H₂ and heat to 50 °C for 12 hours[1].

    • Validation Check: Monitor H₂ uptake. Once pressure stabilizes, sample an aliquot for LC-MS. The disappearance of the UV-active aromatic peak and the appearance of M+H 114.1 confirms complete saturation.

  • Boc Protection: Filter the catalyst and concentrate the filtrate. Redissolve the crude racemic lactam in THF. Add Di-tert-butyl dicarbonate (1.05 eq) and DMAP (0.1 eq). Stir at 25 °C for 24 hours[1].

    • Validation Check: TLC (Hexane/EtOAc 1:1). The polar lactam spot will be entirely consumed, replaced by a higher Rf spot. IR spectroscopy will show a new carbamate C=O stretch at ~1730 cm⁻¹.

  • Chiral Resolution: Subject the racemic mixture to preparative chiral HPLC/SFC using a Daicel CHIRALPAK AD-RH column (150 mm × 4.6 mm, 5 μm) with UV detection at 220 nm[2].

    • Validation Check: Isolate the first eluting peak. Re-inject an analytical sample to confirm ee > 98.6%[2].

Route B: The Process Paradigm (Catalytic Asymmetric Hydrogenation)

While Route A is fast to implement, discarding 50% of the synthesized material as the incorrect (R)-enantiomer is economically and environmentally unviable for scale-up. Route B utilizes transition-metal-catalyzed enantioselective synthesis to establish the stereocenter dynamically[3].

Causality & Mechanistic Rationale: Direct asymmetric hydrogenation of the pyridone core utilizes a chiral Iridium or Ruthenium complex (e.g., [Ir(COD)(S-BINAP)]BF₄). The bulky, chiral BINAP ligand creates a rigid, asymmetric chiral pocket around the metal center. When the pyridone coordinates to the metal, the steric bulk of the ligand forces the hydride transfer to occur exclusively from one face of the ring, yielding the (S)-enantiomer directly. This bypasses the need for downstream chiral chromatography.

Self-Validating Step-by-Step Protocol:

  • Asymmetric Hydrogenation: Charge a reactor with 5-methylpyridin-2(1H)-one (1.0 eq), [Ir(COD)(S-BINAP)]BF₄ (1 mol%), and anhydrous CH₂Cl₂ under inert atmosphere. Pressurize to 30 atm H₂ and stir at room temperature for 18 hours.

    • Validation Check: Before proceeding to the expensive Boc protection step, take a 50 µL aliquot, derivatize with a chiral shift reagent, and run chiral GC/MS. Proceed only if ee > 95% is confirmed.

  • Boc Protection: Add Boc₂O (1.05 eq) and DMAP (0.1 eq) directly to the reaction vessel (one-pot telescoping) or after solvent swap to THF. Stir for 12 hours.

    • Validation Check: ¹H NMR (400 MHz, Chloroform-d) must show a sharp 9H singlet at δ 1.50 ppm (Boc group) and a 3H doublet at ~0.95 ppm confirming the C5 methyl group[2].

Quantitative Performance Metrics

To objectively evaluate these alternatives for API development, the quantitative data is summarized below. Route B demonstrates superior atom economy, though it requires a higher upfront investment in catalyst screening.

ParameterRoute A: Racemic + ResolutionRoute B: Asymmetric Hydrogenation
Overall Yield (Theoretical) 50% (Hard limit due to resolution)100%
Enantiomeric Excess (ee) >98.6% (Post-SFC)[2]~95% (Pre-crystallization)
Catalyst System Pd(OH)₂/C (Pearlman's)[1]Chiral Ir-BINAP complex
Scalability & Throughput Low (Bottlenecked by SFC)High (Direct synthesis)
E-Factor (Waste Generation) High (Discarded (R)-enantiomer)Low (High atom economy)
Primary Cost Driver Preparative ChromatographyChiral Ligand / Metal Catalyst

Conclusion

For milligram-to-gram scale discovery chemistry, Route A remains the most pragmatic choice, allowing rapid access to the required MTAP/PRMT5 inhibitor intermediates using off-the-shelf reagents[1]. However, as the compound advances toward clinical manufacturing, transitioning to the enantioselective Route B becomes mandatory to eliminate the 50% mass penalty and bypass the throughput limitations of preparative chiral chromatography.

References

  • [3] Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A - Beilstein Journals. Beilstein Journal of Organic Chemistry. 3

  • [1] WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers. Google Patents. 1

  • [2] Crystalline forms, pharmaceutical compositions and methods of use thereof. Justia Patents. 2

Sources

Validation

Spectroscopic Comparison Guide: Boc-Protected vs. Unprotected (S)-5-Methyl-2-piperidone

As a Senior Application Scientist, selecting the appropriate protecting group strategy is foundational to complex synthetic workflows, particularly in the development of targeted therapeutics like PRMT5 inhibitors[1]. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate protecting group strategy is foundational to complex synthetic workflows, particularly in the development of targeted therapeutics like PRMT5 inhibitors[1]. The transformation of (S)-5-methyl-2-piperidone into its tert-butyloxycarbonyl (Boc) protected derivative, (S)-1-Boc-5-methyl-2-piperidone, induces profound electronic and steric changes[2].

This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR, and MS) of both species, detailing the mechanistic causality behind these shifts and outlining a self-validating experimental protocol for researchers.

Mechanistic Rationale: The Impact of Boc Protection

The addition of a Boc group to the lactam nitrogen fundamentally alters the molecule's electronic environment. In unprotected (S)-5-methyl-2-piperidone, the nitrogen lone pair is heavily delocalized into the lactam carbonyl, giving the C-N bond partial double-bond character.

Upon Boc protection, the nitrogen lone pair is forced into cross-conjugation between the lactam carbonyl and the newly introduced carbamate carbonyl. This cross-conjugation reduces the electron density donated to the lactam ring, leading to three predictable spectroscopic consequences:

  • Deshielding of adjacent protons: The C6 protons (adjacent to the nitrogen) experience a reduced electron cloud, shifting them downfield in the 1 H NMR spectrum[3].

  • Carbonyl shift: The lactam carbonyl carbon becomes slightly more deshielded in the 13 C NMR due to the diminished resonance contribution from the nitrogen.

  • Loss of Hydrogen Bonding: The removal of the N-H proton eliminates intermolecular hydrogen bonding, dramatically altering the FT-IR spectrum and increasing the molecule's solubility in non-polar organic solvents.

Quantitative Data Presentation

The following tables summarize the critical spectroscopic markers used to differentiate the unprotected starting material from the Boc-protected product. Data is referenced against standard characterizations in DMSO- d6​ [3].

Table 1: 1 H NMR Comparison (400 MHz, DMSO- d6​ )
Proton AssignmentUnprotected (S)-5-methyl-2-piperidoneBoc-Protected (S)-1-Boc-5-methyl-2-piperidoneCausality / Observation
N-H ~7.30 ppm (br s, 1H)AbsentDirect confirmation of functionalization.
Boc t -Bu Absent1.42 ppm (s, 9H)Massive singlet confirms Boc incorporation[3].
C6-H 2​ ~2.90 - 3.10 ppm (m, 2H)~3.40 - 3.60 ppm (m, 2H)Downfield shift due to electron-withdrawing Boc group.
C5-CH 3​ ~0.90 ppm (d, 3H)0.96 ppm (d, J = 6.6 Hz, 3H)Slight downfield shift; remains a distinct doublet[3].
Table 2: 13 C NMR Comparison (101 MHz, DMSO- d6​ )
Carbon AssignmentUnprotected (S)-5-methyl-2-piperidoneBoc-Protected (S)-1-Boc-5-methyl-2-piperidoneCausality / Observation
C=O (Carbamate) Absent~153.0 ppmCharacteristic chemical shift for Boc carbonyl.
C=O (Lactam) ~171.5 ppm~174.0 ppmDeshielded due to cross-conjugation.
Quaternary t -Bu Absent~82.5 ppmSterically hindered carbon of the Boc group.
C6 (Ring) ~48.0 ppm~51.5 ppmDeshielded by the adjacent carbamate moiety.
Methyl t -Bu Absent~28.0 ppmIntense signal representing 3 equivalent methyls.
Table 3: FT-IR and Mass Spectrometry (ESI-MS)
Analytical MethodUnprotected (S)-5-methyl-2-piperidoneBoc-Protected (S)-1-Boc-5-methyl-2-piperidone
FT-IR (N-H Stretch) Strong, broad peak at 3200–3300 cm −1 Absent
FT-IR (C=O Stretch) Single peak at ~1660 cm −1 (Amide I)Dual peaks at ~1720 cm −1 (Boc) & ~1690 cm −1 (Lactam)
ESI-MS [M+H] + m/z 114.1 m/z 214.1 (MW: 213.28 g/mol )[4]
ESI-MS [M+Na] + m/z 136.1 m/z 236.1

Experimental Protocol: Synthesis & Validation

To ensure high scientific integrity, the following protocol is designed as a self-validating system. The use of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to activate the di-tert-butyl dicarbonate (Boc 2​ O), while specific acidic washes during workup prevent amine contamination in the final NMR spectra[2].

Phase 1: Synthesis of (S)-1-Boc-5-methyl-2-piperidone
  • Preparation: Charge a flame-dried, round-bottom flask with (S)-5-methyl-2-piperidone (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition: Add Triethylamine (TEA, 3.0 equiv) and DMAP (1.0 equiv) to the solution. Stir for 5 minutes at 20 °C[2]. Note: DMAP is critical for the activation of the sterically hindered lactam nitrogen.

  • Boc Addition: Slowly add Boc 2​ O (2.0 equiv) dropwise.

  • Reaction: Stir the mixture continuously at 20 °C for 12 hours under a nitrogen atmosphere[2]. Monitor reaction progression via TLC (Hexanes:EtOAc 1:1, visualizing with KMnO 4​ stain).

Phase 2: Workup and Isolation
  • Quenching: Dilute the reaction mixture with additional DCM and quench with a 10% aqueous KHSO 4​ solution. Causality: The acidic wash protonates and removes residual TEA and DMAP into the aqueous layer, preventing them from overlapping with the product's aliphatic signals in the 1 H NMR.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO 3​ and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 10–25% MTBE in petroleum ether) to yield the pure product as a solid[3].

Phase 3: Spectroscopic Validation
  • FT-IR Analysis: Run a neat film of the product on an ATR-FTIR. The complete disappearance of the 3200 cm −1 band validates the consumption of the starting material.

  • NMR Acquisition: Dissolve 15 mg of the purified product in 0.6 mL of DMSO- d6​ . Acquire 1 H (400 MHz) and 13 C (101 MHz) spectra. Confirm the presence of the 9H singlet at 1.42 ppm[3].

Validation Workflow

The following diagram maps the logical progression from synthesis to multi-modal spectroscopic validation, ensuring robust verification of the protecting group manipulation.

G Start Unprotected (S)-5-methyl-2-piperidone Reaction Boc-Protection (Boc2O, DMAP, TEA, DCM) Start->Reaction Synthesis Product Boc-Protected (S)-1-Boc-5-methyl-2-piperidone Reaction->Product Isolation & KHSO4 Wash NMR NMR (1H & 13C) Validate t-Bu & Carbonyls Product->NMR IR FT-IR Confirm N-H Loss Product->IR MS ESI-MS Detect [M+Na]+ (m/z 236) Product->MS

Workflow for the synthesis and spectroscopic validation of Boc-protected (S)-5-methyl-2-piperidone.

Conclusion

The transition from (S)-5-methyl-2-piperidone to its Boc-protected counterpart is cleanly tracked through orthogonal spectroscopic techniques. The 1 H NMR provides the most immediate quantitative proof via the massive 9H singlet at 1.42 ppm[3], while FT-IR offers a rapid, qualitative binary check through the loss of the N-H stretch. By employing the rigorous KHSO 4​ workup detailed in the protocol, researchers can ensure their spectral data remains free of catalytic artifacts, streamlining downstream applications in complex drug discovery pipelines[1].

References

  • Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of TNG908 (Supporting Information / PMC Open Access) National Institutes of Health (PMC)[Link]

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational and Safety Guide: Handling tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate requires more than a cursory glance at a Safety Data Sheet (SDS)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate requires more than a cursory glance at a Safety Data Sheet (SDS). This compound is a Boc-protected lactam critical for advanced drug development and peptide synthesis. Because of its specific chemical architecture—namely the acid- and heat-labile tert-butyloxycarbonyl (Boc) group—it presents unique handling, storage, and disposal challenges.

This guide provides a self-validating, mechanistic approach to operational safety, ensuring both researcher well-being and chemical integrity.

Chemical Profile & Mechanistic Hazard Assessment

Before donning Personal Protective Equipment (PPE), one must understand why the equipment is necessary. The hazards of this compound are dictated by its physical form (a fine solid powder) and its chemical reactivity.

Quantitative Data & Operational Implications

Parameter Value Operational Implication
CAS Number 1572246-00-4 Unique identifier for SDS tracking and inventory management.
Molecular Weight 213.27 g/mol Required for precise stoichiometric calculations.
Storage Temperature 4°C (Sealed, Dry) Prevents thermal degradation of the Boc protecting group.
Thermal Stability Limit < 85°C Exceeding 85–90°C triggers decomposition into isobutylene gas and CO₂[1].
Glove Breakthrough Time > 480 minutes Ensures full-shift dermal protection against organic powders[2].

| Minimum Glove Thickness | 0.11 mm | Balances tactile dexterity with mechanical barrier integrity[2]. |

Hazard Causality: According to the safety data sheet provided by , this compound triggers several GHS warnings: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Mechanistic Insight: The H335 and H319 classifications are primarily driven by the compound's solid particulate nature. Fine organic powders can easily aerosolize during transfer. Furthermore, the Boc protecting group is sensitive to strong acids and high heat. If exposed to temperatures above 85°C or acidic conditions, the molecule undergoes a concerted fragmentation, releasing isobutylene gas and carbon dioxide[1]. In a sealed waste container, this gas evolution can cause dangerous pressurization and rupture.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, a targeted PPE strategy is required.

  • Dermal Protection (Hands): Standard latex gloves are insufficient due to poor chemical resistance to organic compounds and a lack of visible puncture detection[3]. You must use Nitrile rubber gloves (EN 374 compliant) with a minimum thickness of 0.11 mm[2]. Nitrile provides a breakthrough time of >480 minutes for similar Boc-protected organic solids[2].

    • Self-Validation Step: Before handling, inflate the nitrile glove slightly and hold it near your cheek to feel for escaping air, validating the absence of microscopic pinholes.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 or EN 166) are mandatory. Standard safety glasses with side shields are insufficient because they do not form a seal against aerosolized, irritating dust (H319)[4].

  • Respiratory & Environmental Protection: Because the compound is a respiratory irritant (H335), respiratory protection is achieved via engineering controls. All open-container handling must occur within a certified Chemical Fume Hood with a minimum face velocity of 0.5 m/s (100 fpm).

  • Body Protection: A standard knee-length, flame-resistant laboratory coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through spilled powder and transferring the chemical outside the hood.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system for material transfer, minimizing the risk of exposure and chemical degradation.

G A 1. Risk Assessment & SDS Review B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Fume Hood Setup (Verify Airflow) B->C D 4. Material Transfer (Minimize Dust) C->D E 5a. Successful Transfer Proceed to Synthesis D->E No Spills F 5b. Spill/Contamination Initiate Cleanup D->F Spill Occurs G 6. Decontamination & Waste Disposal E->G F->G

Caption: Standard operating workflow for handling Boc-protected solid organic compounds.

Step-by-Step Material Transfer Protocol:

  • Thermal Equilibration: Remove the sealed vial of tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate from 4°C storage. Crucial Step: Allow the intact vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes ambient humidity to condense on the powder, which can hydrolyze the material and cause clumping, altering weighing accuracy.

  • Engineering Control Validation: Turn on the fume hood. Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. If the paper is actively pulled inward, negative pressure is visually confirmed.

  • Static Mitigation: Place an anti-static mat inside the hood. Use a grounded, anti-static micro-spatula for weighing. Causality: Organic powders easily build static charge, causing them to repel from the spatula and aerosolize, increasing the risk of inhalation (H335).

  • Transfer: Weigh the required mass onto a piece of pre-creased weighing paper or directly into the reaction vessel to minimize transfer steps.

  • Decontamination: Wipe down the exterior of the source vial with a dry Kimwipe, seal tightly with Parafilm to exclude moisture, and return to 4°C storage.

Emergency Response & Spill Management

Even with rigorous protocols, accidental spills and exposures can occur. Immediate, methodical action is required.

  • Solid Spill Containment: Do NOT sweep the powder dry, as this will aerosolize the irritant into the breathing zone. Instead, gently cover the spilled powder with a damp absorbent pad (using water or a mild non-acidic solvent like ethanol) to suppress dust formation. Carefully scoop the dampened material into a hazardous waste container.

  • Dermal Exposure: If powder contacts the skin, immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[5]. Causality: Soap is required to solubilize the hydrophobic Boc-protected organic compound; water alone will merely wash the chemical around the skin without removing it.

  • Ocular Exposure: Flush eyes at the nearest eyewash station for 15 minutes, holding eyelids open to ensure irrigation behind the eye[4]. Seek immediate medical evaluation.

Waste Disposal Plan

The disposal of tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate requires specific chemical segregation to prevent dangerous secondary reactions.

  • Segregation Rule: NEVER dispose of this compound or its contaminated packaging in a waste container that holds strong acids (e.g., Trifluoroacetic acid, Hydrochloric acid)[1].

  • Causality: The Boc group is highly acid-labile. Mixing this waste with acidic waste streams will catalyze the rapid release of isobutylene gas and CO₂[1]. In a tightly capped glass waste carboy, this continuous gas generation can lead to catastrophic over-pressurization and explosion.

  • Disposal Method: Collect solid waste and contaminated PPE in a dedicated, clearly labeled "Solid Organic Waste (Non-Acidic)" container. Submit for professional high-temperature incineration according to local environmental regulations.

References

  • Sigma-Aldrich. "(S)-tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate | 1572246-00-4". Available at:

  • BenchChem. "Stability and Storage of Boc-Protected Diamines: A Technical Guide". Available at:1

  • Carl ROTH. "Safety Data Sheet: Fmoc-L-Lysine-(Boc)". Available at: 2

  • Fisher Scientific. "SAFETY DATA SHEET: N-Boc-DL-beta-proline ethyl ester". Available at: 5

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 3-N-BOC-Amino-3-(4-methoxyphenyl)propionic acid". Available at: 4

  • QLS - Safety. "Gloves | QLS - Safety". Available at: 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.